Monoethyl fumarate

Description

Structural Classification within Fumaric Acid Esters Research

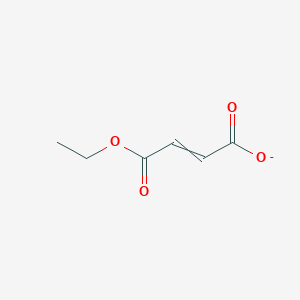

Monoethyl fumarate (B1241708) is structurally classified as a monoester of fumaric acid, a naturally occurring dicarboxylic acid. Specifically, it is the result of the formal condensation of one of the two carboxylic acid groups of fumaric acid with ethanol. This places it within the broader category of fumaric acid esters (FAEs), a group of compounds derived from fumaric acid. dermnetnz.org

Key structural features define its chemical properties and biological reactivity. As an α,β-unsaturated carboxylic ester, MEF possesses an electrophilic double bond, which makes it reactive towards nucleophiles, such as the cysteine residues found in proteins. nih.gov This reactivity is central to its proposed mechanisms of action.

Chemically, it belongs to several organic compound classes, including:

Dicarboxylic acid monoesters : Having one esterified and one free carboxylic acid group. hmdb.ca

Enoate esters : A type of α,β-unsaturated carboxylic ester. hmdb.ca

Fatty acid esters : As a derivative of a dicarboxylic acid, it shares classifications with esters of fatty acids. hmdb.ca

This structural framework distinguishes it from both the parent compound, fumaric acid, which is not pharmacologically active when taken orally, and from diesters like dimethyl fumarate (DMF). dermnetnz.orgnih.gov

Table 1: Chemical Identification of Monoethyl Fumarate

| Identifier | Value |

|---|---|

| Chemical Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| CAS Number | 2459-05-4 |

| IUPAC Name | (2E)-4-ethoxy-4-oxobut-2-enoic acid |

The data in this table is sourced from references hmdb.ca.

Research Rationale and Significance in Cellular and Molecular Studies

The primary rationale for studying this compound stems from its role as a biologically active molecule with significant effects on cellular pathways related to oxidative stress and inflammation. mdpi.compatsnap.com It is the main active metabolite of dimethyl fumarate (DMF), and its effects are central to the therapeutic properties attributed to FAEs. nih.govplos.org The research significance of MEF is rooted in its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical endogenous defense mechanism against cellular stress. medchemexpress.compnas.orgwikipedia.org

Upon activation by molecules like MEF, the Nrf2 transcription factor translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. patsnap.comnih.govpatsnap.com Research has demonstrated that MEF treatment leads to the upregulation of several Nrf2 target genes, including:

Heme Oxygenase 1 (HMOX1) nih.govresearchgate.net

NAD(P)H Quinone Dehydrogenase 1 (NQO1) nih.govresearchgate.net

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) nih.gov

Sulfiredoxin 1 (SRXN1) nih.gov

Superoxide (B77818) Dismutase 1 (SOD1) mdpi.com

The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.compatsnap.com This mechanism is of high interest for diseases where oxidative stress is a key pathological component, such as in neurodegenerative disorders and inflammatory conditions. nih.gov For instance, studies have shown MEF protects retinal cells from oxidative stress-induced cell death and preserves retinal structure in experimental models of age-related macular degeneration. mdpi.com

Current State of Mechanistic Elucidation and Research Gaps

While it is established that MEF is a pharmacologically active compound that engages the Nrf2 pathway, the precise details of its mechanism and how it differs from other FAEs like DMF are still under investigation. neurology.orgnih.gov The current understanding is that MEF, as an electrophile, can covalently modify specific cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1). neurology.orgmedchemexpress.com KEAP1 is a cellular sensor for oxidative stress that sequesters Nrf2 in the cytoplasm, targeting it for degradation under normal conditions. Modification of KEAP1 by MEF disrupts this interaction, allowing Nrf2 to accumulate and translocate to the nucleus to activate gene expression.

However, research comparing MEF and DMF has revealed significant differences in their activities, highlighting gaps in our understanding. neurology.org Studies using mass spectrometry have shown that while both compounds modify KEAP1, DMF does so more robustly, whereas the modification by MEF is significantly less or even undetectable in some assays. Despite this, MEF still induces Nrf2 nuclear translocation and target gene expression, although often to a lesser magnitude than DMF at higher concentrations. nih.gov

Another key difference lies in their effects on cellular glutathione (B108866) (GSH), a major cellular antioxidant. nih.govresearchgate.net DMF treatment causes an acute, concentration-dependent depletion of GSH, which then recovers and rises above baseline levels within 24 hours. neurology.orgresearchgate.net In stark contrast, MEF does not cause this initial depletion but still leads to a significant increase in total GSH levels by 24 hours. neurology.orgresearchgate.net This suggests that these fumarates have distinct biochemical properties that divergently impact cellular redox pathways.

Table 2: Comparative Cellular Effects of this compound (MEF) and Dimethyl Fumarate (DMF)

| Cellular Target / Process | Effect of this compound (MEF) | Effect of Dimethyl Fumarate (DMF) |

|---|---|---|

| KEAP1 Cysteine Modification | Induces modification, but to a significantly lesser degree than DMF. neurology.org | Induces robust modification of specific cysteine residues. neurology.org |

| Nrf2 Nuclear Translocation | Induces nuclear accumulation of Nrf2. nih.gov | Induces robust nuclear accumulation of Nrf2, generally to a greater extent than MEF. |

| Cellular Glutathione (GSH) Levels | Does not cause acute depletion; leads to an increase above baseline by 24 hours. neurology.orgresearchgate.net | Causes acute, transient depletion, followed by an increase above baseline by 24 hours. neurology.orgresearchgate.net |

| Antioxidant Gene Expression (e.g., NQO1, HMOX1) | Induces expression, with some genes (e.g., HMOX1) showing a more robust response at lower concentrations compared to DMF. nih.gov | Induces robust expression, generally to a greater extent than MEF at higher concentrations. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H7O4- |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

4-ethoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1 |

InChI Key |

XLYMOEINVGRTEX-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-] |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Signaling Pathways

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net MEF, as an electrophilic compound, can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a wide array of antioxidant and cytoprotective proteins. patsnap.comresearchgate.netnih.gov

Keap1 Cysteine Residue Interaction and Modification

The interaction between MEF and Keap1 is a key step in the activation of the Nrf2 pathway. This interaction involves the covalent modification of specific cysteine residues on the Keap1 protein. nih.govnih.gov

Research indicates that MEF preferentially interacts with a specific cysteine residue on Keap1, namely Cysteine 151 (Cys151). nih.govnih.govmdpi.comresearchgate.net This modification is considered a critical event that disrupts Keap1's ability to target Nrf2 for degradation. nih.gov Studies have shown that while other fumarates like dimethyl fumarate (B1241708) (DMF) react with multiple cysteine residues on Keap1, MEF appears to be more selective, primarily modulating Cys151. nih.govf1000research.com This specific interaction is thought to initiate a conformational change in Keap1, leading to the release and subsequent activation of Nrf2. nih.gov

In vitro studies comparing the efficacy of MEF and DMF in modifying Keap1 have revealed significant differences. Using mass spectrometry to analyze Keap1 modification in HEK293FT cells, it was found that DMF treatment resulted in a more robust modification of multiple Keap1 cysteine residues compared to MEF. nih.govplos.org

For instance, at a concentration of 6 µg/mL, DMF modified Cys151 by 88.2%, Cys257 by 54.7%, and Cys273 by 27.2%. nih.govplos.org In contrast, MEF at the same concentration primarily modified Cys151, and to a significantly lesser extent (23.5%). nih.govplos.org The modification of other cysteine residues by MEF was minimal or undetectable. nih.govresearchgate.net These findings highlight the differential reactivity of MEF and DMF towards Keap1, with MEF showing a more targeted but less potent modification profile. nih.govnih.govneurology.org

| Fumarate | Concentration | Cys151 Modification (%) | Cys257 Modification (%) | Cys273 Modification (%) |

|---|---|---|---|---|

| Dimethyl Fumarate (DMF) | 3 µg/mL | 84.3 | 30.3 | 12.8 |

| Dimethyl Fumarate (DMF) | 6 µg/mL | 88.2 | 54.7 | 27.2 |

| Monoethyl Fumarate (MEF) | 3 µg/mL | 12.9 | Not significant | Not significant |

| This compound (MEF) | 6 µg/mL | 23.5 | Not significant | Not significant |

Selective Modulation of Cysteine 151 on Keap1

Nrf2 Nuclear Translocation and Stabilization in Cultured Cells

Following the modification of Keap1, Nrf2 is released from its inhibitory grasp, allowing it to accumulate and translocate from the cytoplasm to the nucleus. nih.govpnas.org Studies in human astrocytes have demonstrated that MEF treatment leads to the nuclear accumulation of Nrf2. nih.govresearchgate.net However, the magnitude of this effect is less pronounced compared to that induced by DMF. nih.govplos.org This observation is consistent with the lower degree of Keap1 modification observed with MEF. nih.gov Despite the reduced magnitude, the nuclear translocation of Nrf2 is a crucial step for its function as a transcription factor. nih.govpatsnap.com

Antioxidant Response Element (ARE)-Mediated Gene Expression Upregulation

Once in the nucleus, Nrf2 binds to ARE sequences in the promoter regions of its target genes, leading to their increased expression. patsnap.comresearchgate.netnih.gov These genes encode a variety of antioxidant and cytoprotective proteins. nih.govnih.gov In human astrocytes, treatment with MEF has been shown to induce a concentration-dependent upregulation of several Nrf2 target genes. nih.gov

The induced genes include NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase 1 (HMOX1), glutamate-cysteine ligase catalytic subunit (GCLC), and sulfiredoxin 1 (SRXN1). nih.gov These enzymes play vital roles in cellular defense against oxidative stress. nih.govoup.com For example, NQO1 is involved in detoxification, while HMOX1 has anti-inflammatory and antioxidant functions. nih.govoup.com GCLC is a key enzyme in the synthesis of glutathione (B108866), a major cellular antioxidant.

| Gene | Function | Upregulation by MEF |

|---|---|---|

| NQO1 | Detoxification of quinones | Yes |

| HMOX1 | Heme catabolism, antioxidant | Yes |

| GCLC | Glutathione synthesis | Yes |

| SRXN1 | Reduction of hyperoxidized peroxiredoxins | Yes |

| OSGIN1 | Oxidative stress response | Yes |

| TXNRD1 | Thioredoxin reductase | Yes |

Differential Nrf2 Activation Profiles Compared to Related Fumarates

While both MEF and other fumarates like DMF and monomethyl fumarate (MMF) activate the Nrf2 pathway, they exhibit distinct activation profiles. nih.govmdpi.com DMF generally induces a more robust Nrf2 response, characterized by greater Keap1 modification, higher levels of Nrf2 nuclear accumulation, and a stronger induction of ARE-mediated gene expression compared to MEF. nih.govresearchgate.netplos.org

For instance, at higher concentrations, DMF leads to a greater induction of NQO1, HMOX1, GCLC, and SRXN1 compared to MEF in human astrocytes. nih.gov However, the transcriptional response is not always directly proportional to the level of Nrf2 activation. At lower concentrations, MEF can induce a more significant upregulation of certain genes, such as OSGIN1 and HMOX1, compared to DMF, despite DMF causing greater Nrf2 accumulation at the same concentrations. nih.govplos.org This suggests that the relationship between Keap1 modification, Nrf2 activation, and downstream gene expression is complex and may involve other regulatory factors. nih.govplos.org

Studies comparing DMF and MMF have also shown differential effects on Nrf2 activation depending on the cell type. mdpi.com In some cell lines, DMF is a more potent activator of Nrf2 than MMF, while in others, both compounds show similar activity. mdpi.com These differences highlight the nuanced and cell-type-specific nature of Nrf2 pathway modulation by different fumarate esters. mdpi.com

Glutathione System Interactions and Redox Homeostasis

Fumaric acid esters are recognized as thiol-reactive compounds that can interact with cellular systems, including the antioxidant glutathione (GSH). nih.govresearchgate.net However, MEF exhibits distinct behavior compared to its diester counterparts like dimethyl fumarate (DMF).

Research using various cellular models has demonstrated that MEF does not cause the acute, significant depletion of intracellular glutathione that is characteristic of dimethyl fumarate (DMF). nih.govresearchgate.net In studies on cultured primary astrocytes, very high concentrations of MEF (10 mM) were required to produce a significant reduction in cellular GSH content, a stark contrast to the micromolar concentrations at which DMF is effective. capes.gov.br Similarly, in experiments with cultured human hepatoma cells, MEF, unlike fumaric acid diesters, did not induce acute glutathione depletion. nih.govresearchgate.net

While acute depletion is not observed, MEF does influence GSH levels over a longer period. In human astrocytes, treatment with MEF did not lead to an initial drop in GSH but resulted in an increase in total intracellular GSH levels by the 24-hour mark. nih.govresearchgate.net This suggests that MEF's interaction with the glutathione system is not one of rapid consumption but may involve the upregulation of GSH synthesis or recycling pathways over time. nih.govmdpi.com This effect is likely linked to its ability to activate the NRF2 pathway, which governs the expression of antioxidant genes, including those involved in GSH production. mdpi.comcancer.gov

The kinetics of glutathione modulation by MEF are markedly different from those of DMF. DMF is known to react readily with GSH via a Michael addition reaction, leading to a rapid and concentration-dependent depletion of the intracellular GSH pool. nih.govmdpi.complos.org This acute depletion is a defining characteristic of DMF's biochemical profile.

In contrast, MEF does not produce this immediate reduction in GSH levels. nih.govresearchgate.net Studies have consistently shown that the direct reactivity of MEF with glutathione is significantly lower than that of DMF. sci-hub.se Instead of an initial depletion, MEF treatment leads to a delayed increase in intracellular GSH concentrations, observed at 24 hours post-treatment in human astrocytes. nih.govresearchgate.net This delayed response suggests an indirect mechanism, likely mediated by the activation of endogenous antioxidant defense systems.

Table 1: Comparative Kinetics of Glutathione (GSH) Modulation by MEF and DMF in Cellular Models

| Feature | This compound (MEF) | Dimethyl Fumarate (DMF) | Source(s) |

|---|---|---|---|

| Acute Effect | No acute, significant depletion of GSH at typical concentrations. | Causes acute, concentration-dependent depletion of GSH. | nih.gov, researchgate.net |

| Long-Term Effect | Leads to an increase in intracellular GSH levels above baseline by 24 hours. | GSH levels recover and can rise above baseline by 24 hours following initial depletion. | nih.gov, researchgate.net |

| Reactivity | Low propensity to react directly with and deplete GSH. | Readily reacts with and depletes GSH via Michael addition. | sci-hub.se, nih.gov |

Impact on Intracellular Glutathione Levels in Cellular Models

Selective Activation of Cellular Stress Response Pathways

MEF has been shown to selectively activate specific cellular stress response pathways, primarily the NRF2 pathway, which is a central regulator of antioxidant and cytoprotective gene expression. nih.govresearchgate.net Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor, KEAP1. plos.orgplos.org

Studies in cultured human hepatoma cells demonstrated that while both monoesters (MEF and MMF) and diesters (DMF and DEF) of fumaric acid stimulated the stabilization of NRF2 and the subsequent upregulation of NRF2 target genes, they did not cause a significant activation of the FOXO-dependent target gene expression. nih.govresearchgate.net The FOXO pathway is another key route in the cellular response to stress. This indicates that fumaric acid esters, including MEF, selectively activate NRF2 signaling over other stress-responsive pathways like FOXO. nih.govresearchgate.net

Further research has shown that MEF induces the nuclear translocation of the NRF2 protein and the expression of its target genes. medchemexpress.com While the modification of KEAP1 cysteine residues by MEF is less robust compared to DMF, it is still sufficient to trigger the NRF2 antioxidant response. nih.govresearchgate.net This selective activation of the NRF2 pathway is a core component of MEF's mechanism of action, underpinning its role in promoting redox homeostasis and cellular protection. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | MEF |

| Dimethyl fumarate | DMF |

| Monomethyl fumarate | MMF |

| Diethyl fumarate | DEF |

| Glutathione | GSH |

| Fumaric acid | - |

| Mesaconate | - |

| trans-Aconitate | - |

| Oxaloacetate | - |

| Nuclear factor (erythroid-derived 2)-like 2 | NRF2 |

| Kelch-like ECH-associated protein 1 | KEAP1 |

| Forkhead box protein O | FOXO |

Absence of Forkhead Box O (FOXO) Transcription Factor Pathway Activation

The cellular response to various stressors, including oxidants and xenobiotics, often involves the activation of key transcription factors that regulate cytoprotective genes. nih.govresearchgate.net Two major pathways involved in this response are the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway and the FOXO (Forkhead box, class O) transcription factor pathway. nih.govnih.govresearchgate.net

While this compound is a known activator of the NRF2 pathway, research shows that it does not significantly activate the FOXO-dependent signaling pathway. nih.govnih.gov In studies using human hepatoma cells, all tested fumaric acid esters, including MEF, MMF, DMF, and DEF, stimulated the stabilization and nuclear translocation of NRF2, leading to the upregulation of NRF2 target genes. nih.govnih.govresearchgate.net However, these same studies observed no significant activation of FOXO-dependent target gene expression by any of the FAEs. nih.govnih.govresearchgate.net

FOXO transcription factors are crucial regulators of cellular processes like metabolism, stress resistance, and cell longevity, and their activity can be modulated by post-translational modifications. genome.jpnih.gov Despite the fact that both NRF2 and FOXO pathways can be activated by oxidants and xenobiotics, fumaric acid esters, including this compound, demonstrate a selective activation of NRF2 signaling without engaging the FOXO pathway. nih.govnih.gov This indicates a specific and targeted mechanism of action for MEF, distinguishing it from broader stress responses that might co-activate both pathways. nih.govresearchgate.net

Table 2: FAEs Effect on NRF2 vs. FOXO Pathway Activation

| Compound | NRF2 Pathway Activation | FOXO Pathway Activation |

|---|---|---|

| This compound (MEF) | Yes | No significant activation |

| Monomethyl fumarate (MMF) | Yes | No significant activation |

| Dimethyl fumarate (DMF) | Yes | No significant activation |

| Diethylfumarate (DEF) | Yes | No significant activation |

This table summarizes the selective activation of stress response pathways by FAEs. nih.govnih.govresearchgate.net

Low Alkylating Capacity in Cellular Environments

This compound (MEF) and its counterpart monomethyl fumarate (MMF) are considered to be less electrophilic and possess a lower alkylating capacity compared to diesters like dimethyl fumarate (DMF). nih.govh1.co This lower reactivity is a key factor in their distinct biological activity profile. nih.govresearchgate.net Alkylating agents can covalently modify nucleophilic groups in proteins, such as cysteine thiols, which can lead to widespread and non-specific cellular effects. nih.gov

A primary indicator of alkylating capacity in a cellular context is the depletion of glutathione (GSH), the most abundant intracellular antioxidant thiol. frontiersin.orgnih.gov DMF is known to cause acute, concentration-dependent depletion of GSH. plos.orgresearchgate.netmdpi.com In stark contrast, MEF does not cause this acute reduction in GSH levels. plos.orgresearchgate.net In fact, over a longer period (e.g., 24 hours), MEF treatment can lead to an increase in total GSH levels, which is likely a result of NRF2-mediated upregulation of GSH synthetic enzymes. plos.orgnih.govresearchgate.net

Immunomodulatory Research Aspects

In Vitro Immunomodulatory Effects and Mechanisms

The immunomodulatory effects of monoethyl fumarate (B1241708) are primarily linked to its interaction with key cellular pathways that regulate oxidative stress and gene expression. Research has focused on its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and its influence on cellular glutathione (B108866) levels.

Nrf2 Pathway Activation Monoethyl fumarate is recognized as an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. medchemexpress.com The activation process involves MEF modifying specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which is a repressor protein that sequesters Nrf2 in the cytoplasm. neurology.orgnih.gov This modification of Keap1 leads to the translocation of Nrf2 into the cell nucleus, where it initiates the transcription of various antioxidant and cytoprotective genes. medchemexpress.comnih.gov

Glutathione Modulation Glutathione (GSH) is a crucial intracellular antioxidant. The interaction of fumaric acid esters with GSH is a key aspect of their mechanism. In vitro studies on primary human astrocytes have revealed a distinct effect of MEF on cellular GSH levels compared to DMF. neurology.orgresearchgate.net While DMF treatment leads to an acute, concentration-dependent depletion of GSH, followed by a recovery where levels rise above baseline by 24 hours, MEF does not cause this initial sharp reduction. neurology.orgnih.govresearchgate.net Instead, MEF treatment results in an increase in GSH levels by the 24-hour mark without the preceding depletion phase. nih.govresearchgate.net This suggests that MEF and DMF have different impacts on cellular redox homeostasis. researchgate.netresearchgate.net

Comparative Effects on Key Signaling Pathways A systematic comparison of MEF, MMF, and DMF revealed significant differences in their impact on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov While DMF was shown to inhibit NF-κB-driven cytokine production and the nuclear translocation of its subunits, equivalent doses of MEF did not affect NF-κB signaling in the studied cellular models. nih.gov This highlights a key mechanistic distinction between these related fumarate compounds. nih.gov

Table 1: Comparative In Vitro Effects of this compound (MEF) and Dimethyl Fumarate (DMF)

| Feature | This compound (MEF) | Dimethyl Fumarate (DMF) | Source(s) |

|---|---|---|---|

| Keap1 Modification | Modifies Keap1, but to a significantly lesser degree. | Robustly modifies specific cysteine residues on Keap1. | neurology.org, researchgate.net, nih.gov |

| Nrf2 Activation | Induces nuclear translocation of Nrf2 and a transcriptional response of a lower magnitude. | Induces robust nuclear translocation of Nrf2 and a strong transcriptional response. | neurology.org, researchgate.net, nih.gov |

| Glutathione (GSH) Levels | Does not cause acute depletion; levels increase by 24 hours. | Causes acute, concentration-dependent depletion, followed by recovery and an increase above baseline by 24 hours. | neurology.org, researchgate.net, nih.gov |

| NF-κB Signaling | Does not affect NF-κB signaling at equivalent doses. | Inhibits NF-κB-driven cytokine production and nuclear translocation of subunits. | nih.gov |

Research on Anti-Inflammatory Cellular Responses

The anti-inflammatory potential of this compound has been investigated through its effects on gene expression in various cell types. These studies often compare its activity to that of DMF to better understand its specific contributions.

Differential Gene Expression In vitro experiments have shown that both MEF and DMF induce distinct, concentration-dependent changes in the expression of genes related to oxidative stress and inflammation. nih.gov The pattern of gene induction varies between the two compounds and is dependent on the concentration used. For instance, at lower concentrations (1 and 3 μg/mL), MEF was found to induce the expression of genes like Heme Oxygenase 1 (HMOX1) and Oxidative Stress Induced Growth Inhibitor 1 (OSGIN1) to a greater extent than DMF. nih.gov Conversely, at higher concentrations (6 μg/mL), DMF produced a more potent induction of NQO1, HMOX1, GCLC, and SRXN1 compared to MEF. nih.gov This demonstrates that MEF and DMF have unique as well as overlapping biological actions that are dose-sensitive. researchgate.net

These differential effects on gene expression are believed to result in divergent impacts on downstream cellular biology. researchgate.net The induction of antioxidant enzymes and stress-response proteins via the Nrf2 pathway is a primary mechanism through which MEF is thought to exert its anti-inflammatory effects, even in the absence of direct NF-κB inhibition. nih.gov

Table 2: Differential Gene Expression Induced by MEF and DMF In Vitro

| Gene Target | Effect at Lower Concentrations (1-3 µg/mL) | Effect at Higher Concentrations (6 µg/mL) | Source |

|---|---|---|---|

| HMOX1 | Induced to a greater extent by MEF relative to DMF. | Induced to a greater extent by DMF compared to MEF. | nih.gov |

| OSGIN1 | Induced to a greater extent by MEF relative to DMF. | Not specified as a point of major difference at this concentration. | nih.gov |

| NQO1 | Not specified as a point of major difference at this concentration. | Induced to a greater extent by DMF compared to MEF. | nih.gov |

| GCLC | Not specified as a point of major difference at this concentration. | Induced to a greater extent by DMF compared to MEF. | nih.gov |

| SRXN1 | Not specified as a point of major difference at this concentration. | Induced to a greater extent by DMF compared to MEF. | nih.gov |

Investigations into Oxidative Stress Mitigation

Role in Oxidative Stress Research Models

MEF has been evaluated in several experimental models to understand its effects on oxidative stress. In a study using a mouse model of retinal degeneration, MEF treatment was found to preserve retinal thickness and structure. nih.gov This protective effect was associated with an increase in antioxidant proteins. nih.gov

Another study investigated the effects of monomethyl fumarate (B1241708) (MMF), a closely related fumaric acid ester, in a rat model of ischemic stroke. researchgate.net Treatment with MMF significantly reduced the cerebral infarct size and improved neurological deficits. researchgate.net This neuroprotective effect was attributed to the reduction of oxidative stress, as evidenced by increased levels of the antioxidant glutathione (B108866) (GSH) and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the brain tissue. researchgate.net

In the context of multiple sclerosis, while much of the research has focused on dimethyl fumarate (DMF), it is recognized that DMF is rapidly metabolized to MMF, which is considered the primary active metabolite. pnas.orgmdpi.com Studies using experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, have shown that fumarates can protect neurons and oligodendrocytes from oxidative stress-induced damage. mdpi.com Furthermore, in vitro studies have demonstrated that both DMF and MMF can protect astrocytes and neurons against oxidative stress, an effect linked to the upregulation of an Nrf2-dependent antioxidant response. researchgate.netkarger.com

A study on age-related macular degeneration (AMD) models showed that MEF protected retinal pigment epithelial cells from cell death induced by A2E and blue light. nih.gov In a mouse model of AMD, MEF helped maintain the layered structure of the retina. nih.gov

Contribution to Cellular Antioxidative Capacity

The primary mechanism by which MEF is thought to bolster cellular antioxidant defenses is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netmedchemexpress.complos.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.netnih.gov Electrophilic compounds like MEF can chemically modify specific cysteine residues on Keap1. researchgate.netmedchemexpress.com This modification leads to a conformational change in Keap1, causing it to release Nrf2. plos.org The freed Nrf2 can then translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription. researchgate.netplos.org

Research has shown that MEF treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of Nrf2 target genes. researchgate.netnih.gov In human astrocytes, while both DMF and MEF induced nuclear accumulation of Nrf2, the response to MEF was of a lower magnitude compared to DMF. researchgate.net However, MEF was still capable of inducing the expression of Nrf2 target genes. researchgate.netmedchemexpress.com

Specifically, MEF has been shown to modulate the Cys151 site on the KEAP1 protein, which is a critical step in Nrf2 activation. medchemexpress.com This leads to increased expression of antioxidant proteins. For instance, in retinal cells, MEF treatment significantly increased the expression of antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase 1 (SOD1). nih.gov In a mouse retina model, MEF increased the levels of SOD1 and glutathione peroxidase 4 (GPX4). nih.gov

The interaction with glutathione (GSH), a major intracellular antioxidant, is also a key aspect of MEF's activity. While MEF does not cause the acute depletion of GSH seen with DMF, it has been shown to lead to an increase in GSH levels over a 24-hour period. researchgate.net This suggests a role in not only activating antioxidant gene expression but also in directly or indirectly boosting the levels of crucial antioxidant molecules.

Table 1: Effects of Monoethyl Fumarate and Related Compounds on Oxidative Stress Markers and Pathways

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| This compound (MEF) | Mouse model of retinal degeneration | Preserved retinal thickness and structure; increased antioxidant protein expression. | nih.gov |

| Monomethyl fumarate (MMF) | Rat model of ischemic stroke | Reduced cerebral infarct size; increased glutathione (GSH) levels; decreased malondialdehyde (MDA) levels. | researchgate.net |

| Dimethyl fumarate (DMF) / MMF | Experimental Autoimmune Encephalomyelitis (EAE) | Protected neurons and oligodendrocytes from oxidative stress. | mdpi.com |

| DMF / MEF | Human astrocytes | Induced nuclear translocation of Nrf2 and expression of its target genes. | researchgate.net |

| MEF | Retinal pigment epithelial cells | Protected against cell death; increased expression of HO-1, NQO1, and SOD1. | nih.gov |

| MEF | Mouse retina model | Increased levels of SOD1 and GPX4. | nih.gov |

Advanced Research Methodologies and Approaches

In Vitro Experimental Design for Mechanistic Elucidation

To dissect the specific mechanisms of action of monoethyl fumarate (B1241708), researchers employ carefully designed in vitro experiments that allow for the detailed study of its effects on cellular systems.

Cellular Model Selection for Pathway Analysis

The choice of cellular model is critical for investigating the pathways modulated by MEF. Human astrocytes and human hepatoma cells have emerged as key models in this research. diagenode.complos.org Human astrocytes, which are central nervous system (CNS) cells, are particularly relevant for studying the neuroprotective and immunomodulatory effects of fumarates. diagenode.com In vitro studies have utilized primary human spinal cord astrocytes to explore the transcriptional changes induced by MEF. nih.govplos.orgplos.org These cells provide a relevant system for understanding how MEF might function in neurological contexts. arvojournals.org

Human hepatoma cell lines, such as HepG2, are also employed to investigate the cellular stress responses activated by fumaric acid esters. plos.orgacs.org These cells are valuable for studying pathways like the NRF2 antioxidant response, a key target of fumarates. plos.orgacs.org The selection of these specific cell types enables researchers to probe the tissue- and cell-specific responses to MEF.

Transcriptional and Proteomic Profiling in Response to Monoethyl Fumarate

Investigating the changes in gene and protein expression following MEF treatment is crucial for understanding its mechanism of action. Studies have shown that MEF induces a distinct transcriptional response in human astrocytes. diagenode.commdpi.com Like other fumaric acid esters, MEF is an activator of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. medchemexpress.comwikipedia.org This leads to the nuclear translocation of the NRF2 protein and the subsequent upregulation of NRF2 target genes. diagenode.commdpi.commedchemexpress.com

In human spinal cord astrocytes, MEF treatment has been shown to upregulate the expression of several antioxidant and cytoprotective genes. medchemexpress.com While both MEF and its counterpart, dimethyl fumarate (DMF), activate the NRF2 pathway, the transcriptional responses they elicit have notable differences in magnitude and profile. diagenode.commdpi.com

Below is a table summarizing the transcriptional changes of putative NRF2 target genes in human astrocytes in response to MEF.

| Gene | Full Name | Function | Transcriptional Response to MEF |

| HMOX1 | Heme Oxygenase 1 | Catalyzes the degradation of heme, producing antioxidant biliverdin. | Upregulated plos.orgnih.gov |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxifies quinones and reduces oxidative stress. | Upregulated plos.orgnih.gov |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione (B108866) synthesis. | Upregulated plos.orgnih.gov |

| SRXN1 | Sulfiredoxin 1 | Reduces over-oxidized peroxiredoxins, restoring their antioxidant function. | Upregulated plos.orgnih.gov |

| OSGIN1 | Oxidative Stress Induced Growth Inhibitor 1 | Involved in cellular response to oxidative stress. | Upregulated plos.orgnih.gov |

| TXNRD1 | Thioredoxin Reductase 1 | Reduces thioredoxin, a key antioxidant protein. | Upregulated plos.orgnih.gov |

Comparative Pharmacodynamic Studies with Other Fumaric Acid Esters

Comparing the pharmacodynamic effects of MEF with other fumaric acid esters, particularly dimethyl fumarate (DMF), has been instrumental in highlighting their unique and overlapping biological activities. nih.govmdpi.com Although both are pharmacologically active, they exhibit differing degrees of activity and distinct actions. mdpi.comresearchgate.net

In vitro studies in human astrocytes have demonstrated that while both MEF and DMF induce nuclear translocation of NRF2 and a subsequent transcriptional response, the effects of MEF are generally of a lower magnitude. diagenode.commdpi.com For instance, at higher concentrations, the induction of NQO1, HMOX1, GCLC, and SRXN1 is greater with DMF compared to MEF. nih.gov

A significant point of divergence is their effect on cellular glutathione (GSH) levels. DMF causes an acute, concentration-dependent depletion of GSH, which later recovers and surpasses baseline levels. diagenode.commdpi.com In stark contrast, MEF does not cause this initial acute reduction in GSH but does lead to an increase by 24 hours. diagenode.commdpi.com These differential effects on GSH modulation suggest distinct impacts on cellular redox homeostasis. diagenode.com

Furthermore, in vivo studies in mice have revealed that MEF and the primary metabolite of DMF, monomethyl fumarate (MMF), have different biodistribution profiles, with MEF showing preferential partitioning into the kidney. neurology.orgnih.gov Transcriptional profiling in immune tissues from mice treated with MEF or DMF showed almost no overlap in the differentially expressed gene profiles. neurology.orgnih.gov Notably, the NRF2-mediated oxidative stress response pathway was found to be exclusively regulated by DMF, whereas apoptosis pathways were activated by MEF. neurology.orgnih.gov

The table below summarizes the key pharmacodynamic differences observed between MEF and DMF in in vitro studies.

| Pharmacodynamic Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference |

| KEAP1 Modification | Significantly less modification, primarily at Cys151 | Robust modification of multiple cysteine residues | mdpi.comresearchgate.net |

| NRF2 Nuclear Translocation | Induces translocation | Induces robust translocation | diagenode.commdpi.com |

| NRF2 Target Gene Induction | Induces expression, but to a lower magnitude than DMF for some genes | Induces a robust transcriptional response | nih.gov |

| Cellular Glutathione (GSH) | No acute depletion; levels increase by 24 hours | Acute, concentration-dependent depletion followed by recovery and increase above baseline | diagenode.commdpi.com |

| Primary Regulated Pathway (in vivo, immune tissues) | Apoptosis pathways | NRF2-mediated oxidative stress response | neurology.orgnih.gov |

Computational Modeling and Simulation for Mechanistic Insights (Conceptual application to MEF)

While specific computational modeling and simulation studies focused exclusively on this compound are still emerging, the principles and findings from studies on related fumarates, like monomethyl fumarate (MMF) and DMF, provide a strong conceptual framework for understanding MEF's interactions.

Computational approaches, such as molecular docking, are used to predict how a ligand like MEF might bind to its protein target. scispace.comresearchgate.netnih.gov For MEF, a primary target is the KEAP1 protein. Molecular docking simulations would conceptually involve generating a 3D model of the MEF molecule and docking it into the binding pocket of a 3D structural model of KEAP1. scispace.comresearchgate.net These simulations can predict the binding affinity and the specific amino acid residues within KEAP1 that are likely to interact with MEF. mdpi.com

Based on experimental data showing MEF modifies Cys151 of KEAP1, computational models would be used to analyze the covalent interaction at this site. medchemexpress.commdpi.com These models can illuminate the steric and electronic factors that favor this interaction. For instance, molecular docking of MMF to KEAP1 has suggested interactions with residues in the Kelch domain. scispace.comresearchgate.net Similar in silico analyses for MEF would help to visualize how its ethyl ester group influences its orientation and reactivity within the KEAP1 binding site compared to the methyl group of MMF or DMF.

Furthermore, molecular dynamics simulations could be conceptually applied to model the dynamic behavior of the MEF-KEAP1 complex over time. This would provide insights into the stability of the binding and how the covalent modification of Cys151 might induce conformational changes in KEAP1, ultimately leading to the release and activation of NRF2. mdpi.com Such computational studies, though conceptual for MEF at present, are invaluable for generating hypotheses and guiding future experimental work to fully unravel its mechanism of action. scispace.com

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Unique Biological Responses and Cellular Fates

Monoethyl fumarate (B1241708) and dimethyl fumarate (DMF) are both esters of fumaric acid, yet they elicit distinct biological responses. nih.govresearchgate.net While both compounds are pharmacologically active, they display differing degrees of activity and unique actions that likely lead to divergent effects on downstream biological pathways. nih.gov

In-depth studies have revealed that DMF and MEF produce different effects on gene expression and glutathione (B108866) (GSH) levels. nih.govresearchgate.net For instance, while both can induce nuclear translocation of NRF2 and a subsequent transcriptional response, the magnitude and nature of this response differ. nih.govplos.org At higher concentrations, key antioxidant and cytoprotective genes are induced to a greater extent by DMF compared to MEF. plos.org Conversely, at lower concentrations, MEF can be more potent than DMF in regulating certain gene transcripts, despite DMF causing a greater activation of NRF2. plos.org

A significant distinguishing feature is their effect on cellular GSH. DMF causes a rapid, concentration-dependent depletion of GSH, which later recovers and surpasses baseline levels. researchgate.netnih.gov In contrast, MEF does not cause this acute reduction but does lead to an increase in GSH levels over a 24-hour period. researchgate.netnih.gov This suggests a unique mechanism of action for DMF, possibly due to its more reactive structure. nih.gov

Future research should aim to unravel the complexities of these unique responses. Investigating the complete cellular fate of MEF, including its uptake, intracellular distribution, and interaction with various cellular components, will be crucial. Advanced techniques in proteomics and metabolomics could identify specific protein targets and metabolic pathways that are uniquely modulated by MEF, providing a clearer picture of its cellular impact.

Further Characterization of Structure-Activity Relationships and Mechanistic Specificity

The structural and physicochemical differences between monoethyl fumarate (MEF) and dimethyl fumarate (DMF) are foundational to their distinct biological activities. researchgate.neteuropa.eu Although they share the same fumaric acid backbone, they are distinct esters with different molecular weights, melting points, and water solubility. europa.eu These differences likely contribute to their varied chemical reactivity and, consequently, their pharmacological profiles. europa.eu

A key area of mechanistic divergence lies in their interaction with Kelch-like ECH-associated protein 1 (KEAP1), a critical sensor for oxidative stress. nih.govnih.gov Mass spectrometry studies have shown that DMF robustly modifies specific cysteine residues on KEAP1. nih.govplos.org In contrast, the modification of KEAP1 by MEF is significantly less or even undetectable. nih.govplos.org This differential interaction with KEAP1 is a crucial factor in the subsequent activation of the NRF2 pathway. nih.gov

While both DMF and MEF activate the NRF2 pathway, the mechanisms and outcomes are not identical. plos.org The more potent modification of KEAP1 by DMF leads to a more robust nuclear translocation of NRF2. nih.gov However, the resulting transcriptional output is not always directly proportional, with MEF showing greater potency for certain genes at lower concentrations. plos.org This suggests a more complex structure-activity relationship than simple reactivity.

Future investigations should focus on elucidating the precise molecular interactions that govern MEF's biological activity. This includes identifying the specific cellular targets with which MEF interacts and characterizing the nature of these interactions. Computational modeling and biophysical assays could provide insights into the binding affinities and kinetics of MEF with various proteins. Furthermore, creating and testing a series of MEF analogs with systematic structural modifications would allow for a detailed mapping of the structure-activity relationship, clarifying which molecular features are critical for its specific mechanistic actions. This could pave the way for the design of new compounds with more targeted and potent therapeutic effects.

Investigation of this compound as a Metabolite in Biological Systems

This compound (MEF) is recognized not only as a component in certain therapeutic formulations but also as a potential metabolite in biological systems. ebi.ac.ukresearchgate.net While much of the metabolic focus has been on the conversion of dimethyl fumarate (DMF) to its primary active metabolite, monomethyl fumarate (MMF), the metabolic pathways involving MEF are less understood. mdpi.comdrugbank.com

DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to form MMF. drugbank.comfda.gov This pre-systemic metabolism is so extensive that DMF itself is often not quantifiable in plasma after oral administration. fda.gov The active metabolite, MMF, is then further metabolized through the tricarboxylic acid (TCA) cycle, with the main metabolites being MMF, fumaric acid, citric acid, and glucose. drugbank.com

Given this established pathway for DMF, it is plausible that MEF, as another ester of fumaric acid, could be formed under certain conditions. For instance, studies have suggested the possibility of transesterification of DMF, particularly in the presence of ethanol, which could potentially lead to the formation of mono-ethyl fumarate. plos.org However, further research is needed to confirm and elucidate this pathway. plos.org

Q & A

Q. What are the recommended protocols for synthesizing and characterizing MEF in academic research?

- Methodological Guidance :

- Synthesis : Use esterification of fumaric acid with ethanol under acidic catalysis. Monitor reaction completion via thin-layer chromatography (TLC) .

- Characterization : Employ HPLC (>95% purity threshold) and NMR spectroscopy (δH 6.8 ppm for trans-alkene protons) for structural validation .

- Purity Assessment : Quantify residual solvents (e.g., ethanol) using gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are optimal for quantifying MEF in biological matrices?

- Key Techniques :

- LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in negative mode for sensitivity (LOQ: 0.1 ng/mL) .

- UV-Vis Spectroscopy : Detect MEF at λmax 210–220 nm in phosphate-buffered saline (PBS) .

- Stability Testing : Assess photodegradation under UVA/UVB light using accelerated stability chambers .

Q. What standardized in vitro assays evaluate MEF’s bioactivity?

- Assay Design :

Advanced Research Questions

Q. How does MEF modulate the KEAP1-NRF2 pathway compared to dimethyl fumarate (DMF)?

- Mechanistic Insights :

Q. What experimental designs mitigate confounding factors in comparative studies of MEF and DMF?

- Critical Considerations :

- Dose Equivalence : Normalize doses by molarity (e.g., 100 μM DMF ≈ 120 μM MEF) to account for molecular weight differences .

- Cell Line Selection : Prioritize primary human astrocytes over immortalized lines (e.g., A549) due to cell type-specific responses .

- Metabolite Tracking : Monitor monomethyl fumarate (MMF) levels via LC-MS to rule out DMF contamination .

Q. How can researchers reconcile contradictory data on MEF’s transcriptional activity?

Q. What methodologies quantify MEF’s impact on glutathione (GSH) homeostasis?

Q. How is MEF’s transcriptional activity assessed in NRF2 pathway activation?

Q. What protocols ensure long-term stability of MEF in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.